

Application Notes and Protocols for MS48107 in In Vitro GPR68 Experiments

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Compound of Interest

Compound Name: MS48107

Cat. No.: B15608590

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Introduction

MS48107 is a potent and selective positive allosteric modulator (PAM) of the G protein-coupled receptor 68 (GPR68), also known as Ovarian Cancer G protein-coupled Receptor 1 (OGR1).[1][2] GPR68 is a proton-sensing receptor that is activated by extracellular acidification.[1] Upon activation, GPR68 can couple to multiple G protein signaling pathways, primarily Gs and Gq, leading to the production of cyclic adenosine monophosphate (cAMP) and mobilization of intracellular calcium, respectively. **MS48107** enhances the sensitivity of GPR68 to proton activation, making it a valuable tool for studying the physiological and pathological roles of this receptor.[1][3] This document provides detailed application notes and protocols for the use of **MS48107** in in vitro experiments.

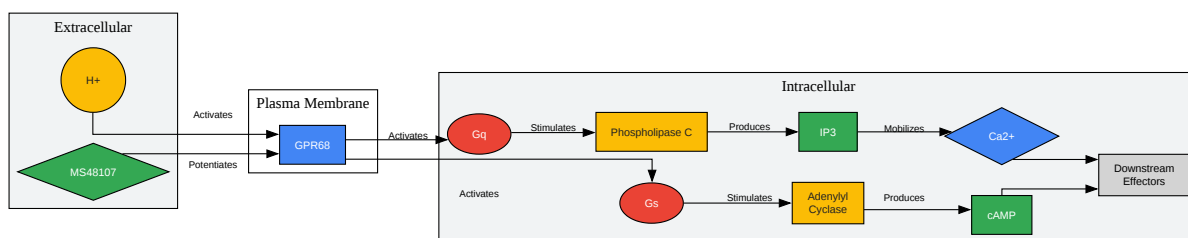
Data Presentation

Quantitative Data Summary for MS48107

| Parameter | Value | Target/Assay | Cell Line | Reference |
|---------------------|------------------|--------------------------------|-----------|--------------|
| Kb | ~1-10 μ M | GPR68 / cAMP Assay | HEK-293 | [3] |
| Allosteric Activity | 33-fold > ogerin | GPR68 | - | [3][4][5][6] |
| EC50 (off-target) | 320 nM | MT1 Receptor (agonist) | - | [7] |
| EC50 (off-target) | 540 nM | MT2 Receptor (partial agonist) | - | [7] |
| Ki (off-target) | 219 nM | 5-HT2B Receptor (binding) | - | [2][7] |
| Ki (off-target) | 310 nM | 5-HT2B Receptor (antagonist) | - | [2][7] |

Signaling Pathway

GPR68 is a proton-sensing GPCR that, upon activation by a decrease in extracellular pH, undergoes a conformational change. This change allows it to activate heterotrimeric G proteins. Primarily, it couples to Gs, which activates adenylyl cyclase to produce cAMP, and to Gq, which activates phospholipase C (PLC) to generate inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 then triggers the release of calcium from intracellular stores. **MS48107**, as a positive allosteric modulator, binds to a site on the receptor distinct from the proton-binding site and enhances the receptor's affinity for protons, thereby potentiating the downstream signaling cascade.



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Caption: GPR68 Signaling Pathway.

Experimental Protocols

Stock Solution Preparation

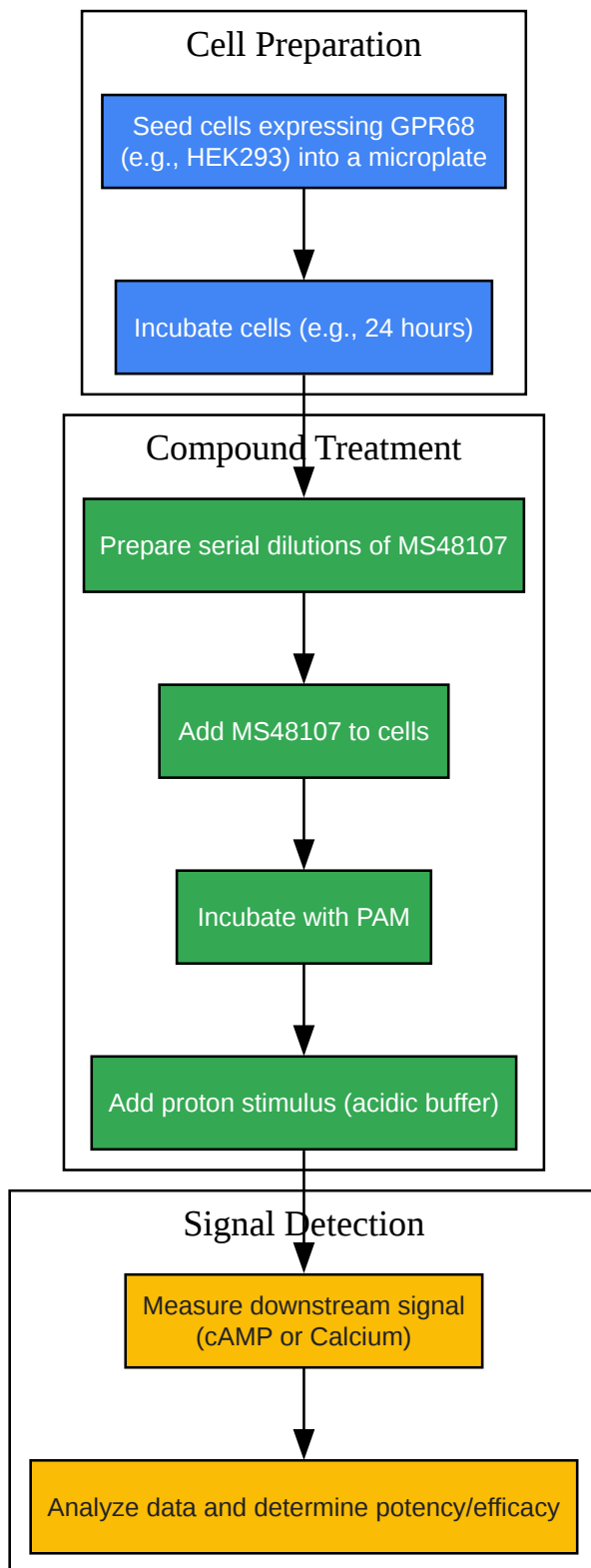
It is recommended to prepare a concentrated stock solution of **MS48107** in a suitable solvent like DMSO. For in vivo experiments, further dilution into aqueous buffers containing solubilizing agents may be necessary.

Protocol:

- Prepare a 10 mM stock solution of **MS48107** in DMSO.
- Store the stock solution at -20°C or -80°C for long-term storage.
- For cell-based assays, dilute the stock solution to the desired final concentration in the assay buffer. Ensure the final DMSO concentration is low (typically $\leq 0.1\%$) to avoid solvent-induced artifacts.

In Vitro Assay Workflow

The general workflow for in vitro experiments using **MS48107** involves cell preparation, compound treatment, and signal detection.



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